Metal-Organic Framework-808, specifically the zirconium variant known as MOF-808(Zr), is a porous coordination polymer characterized by its unique structural properties and high stability. It consists of zirconium clusters interconnected by trimesate ligands, forming a three-dimensional network with large pores. This framework allows for significant surface area and porosity, making it suitable for various applications in catalysis, adsorption, and separation processes. The structure of MOF-808(Zr) is notable for its high density of coordinatively unsaturated zirconium sites, which enhances its catalytic properties compared to other frameworks like UiO-66.
The synthesis of MOF-808(Zr) can be achieved through various methods:
MOF-808(Zr) has a wide range of applications across various fields:
MOF-808(Zr) shares similarities with several other metal-organic frameworks but stands out due to its unique structural features and catalytic capabilities. Here are some comparable compounds:
Compound | Key Features | Unique Aspects |
---|---|---|
UiO-66 | High stability; uses zirconium clusters | Limited availability of active sites compared to MOF-808 |
MIL-101(Fe) | Iron-based framework; versatile catalyst | Less efficient in specific reactions than MOF-808 |
ZIF-8 | Zinc-based; high porosity | Primarily used for gas separation rather than catalysis |
MOF-801 | Similar structure but different ligand configuration | Less catalytic activity compared to MOF-808 |
MOF-808(Zr) is distinguished by its superior catalytic performance due to its high density of active sites and larger pore size, allowing it to accommodate bulkier substrates effectively.
Modulated hydrothermal (MHT) synthesis has emerged as a sustainable and efficient route for producing high-quality MOF-808(Zr). This method employs aqueous solutions with organic modulators, such as acetic acid, to control crystallization kinetics and defect formation. In a representative protocol, zirconium oxychloride (ZrOCl₂·8H₂O) and 1,3,5-benzenetricarboxylic acid (H₃BTC) are dissolved in a water/acetic acid mixture (1:1 v/v) and refluxed at 100°C for 37 hours. The modulator competes with the BTC ligand for coordination sites on zirconium nodes, generating coordinatively unsaturated sites (CUS) and enhancing porosity.
The MHT method achieves a space-time yield of 86.8 kg m⁻³ day⁻¹ and a Brunauer-Emmett-Teller (BET) surface area of 1,210 m² g⁻¹. Compared to solvothermal synthesis, MHT-derived MOF-808(Zr) exhibits superior mechanical stability, with an elastic modulus of 26.9 ± 5.2 GPa. This robustness is attributed to the balanced ligand-modulator interaction, which reduces framework distortion during crystallization.
Table 1: Comparison of Hydrothermal and Solvothermal Synthesis Parameters
Solvothermal methods utilize polar aprotic solvents like dimethylformamide (DMF) to dissolve zirconium precursors and organic ligands. In a typical procedure, ZrCl₄ and H₃BTC are heated in DMF/formic acid (1:1 v/v) at 100°C for two weeks. The extended reaction time facilitates slow nucleation, yielding larger crystals with reduced defect densities. However, this approach produces materials with lower surface areas (980 m² g⁻¹) and mechanical stability compared to hydrothermal variants.
Optimization studies reveal that increasing formic acid concentration accelerates ligand deprotonation, shortening reaction times. Conversely, excessive modulator concentrations (>50% v/v) disrupt framework assembly, leading to amorphous byproducts. Post-synthesis activation at 100°C under vacuum removes residual solvents, restoring porosity compromised by solvent trapping in micropores.
While direct post-synthetic modification of MOF-808(Zr) is less explored in the literature, bimetallic incorporation via one-pot synthesis offers a viable functionalization route. For instance, substituting 20–40% of zirconium nodes with cerium(IV) during hydrothermal synthesis enhances redox activity and water stability. X-ray absorption fine structure (XAFS) analysis confirms atomic-level dispersion of cerium, which perturbs ligand exchange dynamics without altering the parent framework topology. This strategy exemplifies how heterometallic integration can tailor MOF-808(Zr) for specialized applications like nanozyme catalysis.
The choice of modulators and ligands critically influences MOF-808(Zr)’s crystallinity and defect architecture. Acetic acid, a weaker acid than formic acid, generates a higher density of defective -OH groups on zirconium nodes (3.2 ± 0.4 mmol g⁻¹ vs. 1.8 ± 0.3 mmol g⁻¹). These defects enhance catalytic activity by providing Brønsted acid sites for substrate activation. Fourier-transform infrared (FTIR) spectroscopy with CO probing reveals that modulator strength dictates the Lewis/Brønsted acid site ratio, with acetic acid favoring Brønsted acidity (2154 cm⁻¹ signal) and formic acid promoting Lewis acid sites (2180 cm⁻¹).
Ligand-to-modulator ratios also impact crystallinity. A molar ratio of 1:3 (H₃BTC:acetic acid) yields phase-pure MOF-808(Zr), while lower ratios (<1:1) induce competing crystallization pathways, forming impurities like UiO-66. Computational modeling suggests that optimal modulator concentrations stabilize intermediate clusters during nucleation, ensuring uniform crystal growth.